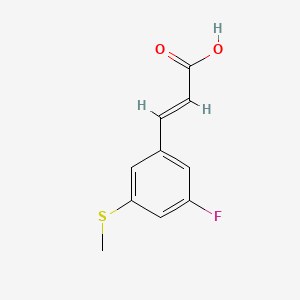

(E)-3-(3-Fluoro-5-(methylthio)phenyl)acrylic acid

CAS No.:

Cat. No.: VC15772288

Molecular Formula: C10H9FO2S

Molecular Weight: 212.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H9FO2S |

|---|---|

| Molecular Weight | 212.24 g/mol |

| IUPAC Name | (E)-3-(3-fluoro-5-methylsulfanylphenyl)prop-2-enoic acid |

| Standard InChI | InChI=1S/C10H9FO2S/c1-14-9-5-7(2-3-10(12)13)4-8(11)6-9/h2-6H,1H3,(H,12,13)/b3-2+ |

| Standard InChI Key | ALZNJTPRINAGGG-NSCUHMNNSA-N |

| Isomeric SMILES | CSC1=CC(=CC(=C1)F)/C=C/C(=O)O |

| Canonical SMILES | CSC1=CC(=CC(=C1)F)C=CC(=O)O |

Introduction

Structural and Molecular Characteristics

The molecular formula of (E)-3-(3-fluoro-5-(methylthio)phenyl)acrylic acid is C₁₀H₉FO₂S, with a molecular weight of 212.24 g/mol. The (E)-configuration refers to the trans arrangement of the acrylic acid moiety relative to the substituted phenyl ring. Key spectroscopic identifiers include:

-

InChI Code:

1S/C10H9FO2S/c1-14-9-5-7(2-3-10(12)13)4-8(11)6-9/h2-6H,1H3,(H,12,13)/b3-2+

The crystal structure remains uncharacterized, but computational models predict planar geometry due to conjugation between the acrylic acid and aromatic systems. The methylthio group (-SMe) enhances lipophilicity, while the fluorine atom modulates electronic effects, influencing intermolecular interactions .

Synthesis and Chemical Reactivity

Synthetic Routes

(E)-3-(3-Fluoro-5-(methylthio)phenyl)acrylic acid is typically synthesized via Knoevenagel condensation between 3-fluoro-5-(methylthio)benzaldehyde and malonic acid derivatives. Alternative methods include:

-

Coupling Reactions: Utilizing reagents like BOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and DIEA (N,N-diisopropylethylamine) to couple pre-functionalized phenyl intermediates with acrylic acid moieties .

-

Thioether Formation: Introducing the methylthio group via nucleophilic substitution on halogenated precursors, followed by oxidation or functionalization .

Table 1: Representative Synthesis Conditions

| Starting Material | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| 3-Fluoro-5-(methylthio)benzaldehyde | Malonic acid, piperidine, reflux | 65% | |

| 3-Fluoro-5-bromophenylacetic acid | NaSMe, CuI, DMF, 80°C | 58% |

Reactivity Profile

The α,β-unsaturated system undergoes Michael additions and Diels-Alder reactions, making it valuable for constructing heterocycles. The carboxylic acid group facilitates salt formation or esterification, enhancing solubility for pharmacological applications .

Physicochemical Properties

Table 2: Key Physicochemical Data

The compound’s stability under ambient conditions is inferred from similar acrylic acids, which are generally stable but prone to photodegradation. Storage recommendations include protection from light at -20°C .

| Compound | IC₅₀ (HDAC Inhibition) | Organism Tested |

|---|---|---|

| (E)-N-hydroxy-3-(3-sulfamoyl-phenyl)acrylamide | 0.8 µM | Human carcinoma cells |

| 3-(Methylthio)acrylic acid | 12 µM (Antibacterial) | S. aureus |

Applications in Materials Science

The conjugated π-system enables use in:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume